molecular formula C23H16Cl2FNO4 B15206159 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B15206159
M. Wt: 460.3 g/mol
InChI Key: LZFXXBZPEDXSMN-XUTLUUPISA-N
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Description

5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrolone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives, 3-fluoro-4-methylbenzoyl chloride, and furan-2-ylmethylamine. The key steps may include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving the appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dichlorophenyl and 3-fluoro-4-methylbenzoyl groups through nucleophilic substitution or Friedel-Crafts acylation.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be compared with other pyrrolone derivatives, such as:
    • 5-(3,4-Dichlorophenyl)-4-(3-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
    • 5-(3,4-Dichlorophenyl)-4-(4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H16Cl2FNO4

Molecular Weight

460.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H16Cl2FNO4/c1-12-4-5-14(10-18(12)26)21(28)19-20(13-6-7-16(24)17(25)9-13)27(23(30)22(19)29)11-15-3-2-8-31-15/h2-10,20,28H,11H2,1H3/b21-19+

InChI Key

LZFXXBZPEDXSMN-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl)O)F

Origin of Product

United States

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